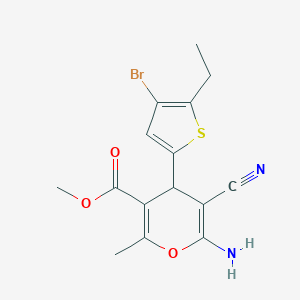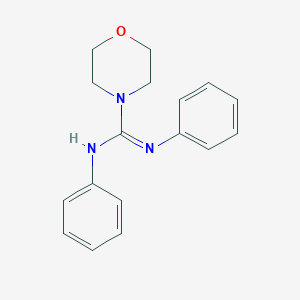
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a chemical compound with a complex structure that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate in lab experiments is its potential to exhibit multiple biological activities. However, one of the main limitations is the complex synthesis method, which requires the use of various reagents and catalysts.
将来の方向性
There are several future directions for the study of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.
Conclusion
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new biological activities and potential therapeutic agents.
合成法
The synthesis of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with sodium hydride in the presence of dimethylformamide to obtain 4-bromo-5-ethyl(2-thienyl)acetic acid. The second step involves the reaction of the obtained acid with thionyl chloride to obtain the corresponding acid chloride. The third step involves the reaction of the acid chloride with methyl 6-amino-2-methyl-4H-pyran-3-carboxylate in the presence of triethylamine to obtain the desired compound.
科学的研究の応用
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
製品名 |
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate |
|---|---|
分子式 |
C15H15BrN2O3S |
分子量 |
383.3 g/mol |
IUPAC名 |
methyl 6-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-10-9(16)5-11(22-10)13-8(6-17)14(18)21-7(2)12(13)15(19)20-3/h5,13H,4,18H2,1-3H3 |
InChIキー |
SJSXWMUFKLRKCO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
正規SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)


![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)


![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)